2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE
Description
2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a triazole ring, which is known for its stability and versatility in various chemical reactions
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-(2-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c1-3-11-27-20(15-7-5-6-8-18(15)29-4-2)25-26-21(27)30-13-19(28)24-14-9-10-17(23)16(22)12-14/h3,5-10,12H,1,4,11,13H2,2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIRWKZGOHHEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and ethoxyphenyl compounds under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.
Attachment of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound.
Final Coupling: The final product is obtained by coupling the triazole-sulfanyl intermediate with 3-chloro-4-fluoroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while substitution reactions on the aromatic rings can introduce various functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring is known for its bioactivity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ALLYL-5-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PYRIDINYL)ACETAMIDE
- **2-{[4-ALLYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PYRIDINYL)ACETAMIDE
- **2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
Uniqueness
What sets 2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both ethoxy and fluorophenyl groups can enhance its solubility and binding affinity, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
